molecular formula C12H11F3N4O2 B2495503 4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine CAS No. 216502-35-1

4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Cat. No. B2495503
CAS RN: 216502-35-1
M. Wt: 300.241
InChI Key: FOFJJVCMOAAAQZ-UHFFFAOYSA-N
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Description

The compound “4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine” is a complex organic molecule. It contains a 1,3,5-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms . The triazine ring is substituted at the 4 and 6 positions with methoxy groups and at the 2 position with an amine group that is further substituted with a 3-(trifluoromethyl)phenyl group .

Scientific Research Applications

Corrosion Inhibition

4,6-Dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine: (let’s call it DMPTS for brevity) has been investigated as a corrosion inhibitor. Research confirms its superior performance in acidic environments. The chemical adsorption mechanism underpins its action, making it valuable for industrial applications .

Peptide Synthesis

DMPTS serves as an alternative coupling reagent to DMTMM Cl in peptide synthesis. Its stability makes it suitable for both solution-phase and solid-phase synthesis of esters and peptides .

Arylation of Sterically Hindered Amines

The Pd G4 complex, which includes DMPTS, stands out for its exceptional performance in the arylation of sterically hindered secondary amines. This breakthrough ligand offers significant advantages in this context .

Triazine Derivatives

DMPTS is part of the triazine family. Researchers have explored its derivatives, such as symmetric 2-chloro-4,6-diamino-1,3,5-triazines. These compounds have potential applications in various fields, including materials science and pharmaceuticals .

properties

IUPAC Name

4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2/c1-20-10-17-9(18-11(19-10)21-2)16-8-5-3-4-7(6-8)12(13,14)15/h3-6H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFJJVCMOAAAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

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